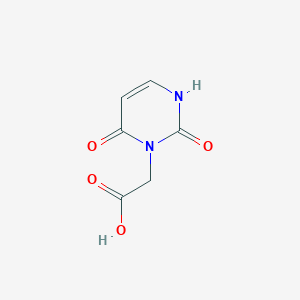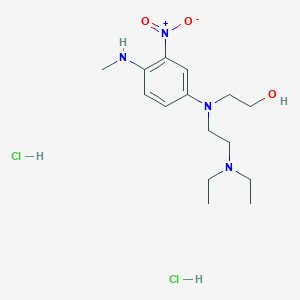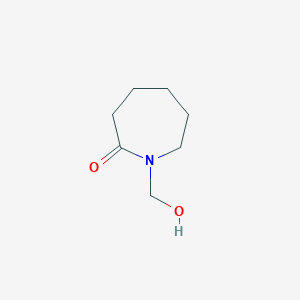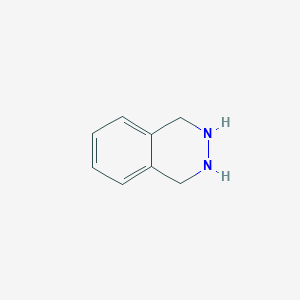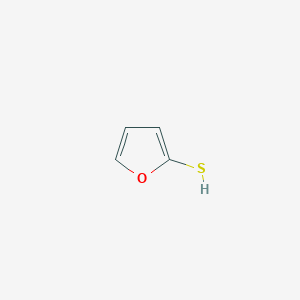
Strontium dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dipalmitate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a combination of strontium, a chemical element, and dipalmitate, a fatty acid.
Mécanisme D'action
The mechanism of action of strontium dipalmitate is not yet fully understood. However, studies have suggested that it may work by enhancing osteoblast activity, which promotes bone growth and repair. It may also inhibit the activity of osteoclasts, which are responsible for bone resorption. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms underlying these effects are still being investigated.
Effets Biochimiques Et Physiologiques
Studies have shown that strontium dipalmitate can promote bone growth and repair, increase bone mineral density, and reduce the risk of fractures. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the exact biochemical and physiological effects of strontium dipalmitate are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using strontium dipalmitate in lab experiments is its ability to promote bone growth and repair. This makes it a valuable tool for studying bone-related diseases and disorders. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs and therapies.
However, there are also some limitations to using strontium dipalmitate in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may vary depending on the concentration and purity of the compound used, which can make it challenging to replicate experimental results.
Orientations Futures
There are several future directions for research on strontium dipalmitate. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-cancer properties. Another area of interest is the use of strontium dipalmitate in the synthesis of nanoparticles for various applications. Finally, there is also a need for further research to better understand the mechanism of action of strontium dipalmitate, which could lead to new insights into its potential applications.
Méthodes De Synthèse
Strontium dipalmitate can be synthesized by the reaction of strontium hydroxide with palmitic acid. The reaction results in the formation of strontium dipalmitate and water. The process can be carried out under controlled conditions, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
Strontium dipalmitate has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, it has been investigated for its ability to promote bone growth and repair, as well as its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its use in the synthesis of nanoparticles and as a coating material for various surfaces. In environmental science, it has been explored for its potential as a remediation agent for contaminated soils and waters.
Propriétés
Numéro CAS |
14796-95-3 |
|---|---|
Nom du produit |
Strontium dipalmitate |
Formule moléculaire |
C32H62O4Sr |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
strontium;hexadecanoate |
InChI |
InChI=1S/2C16H32O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
FFWPRAMVYXHCAT-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



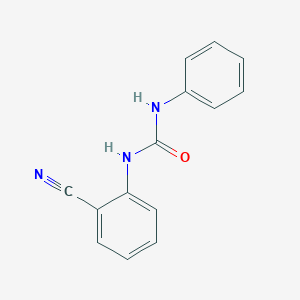

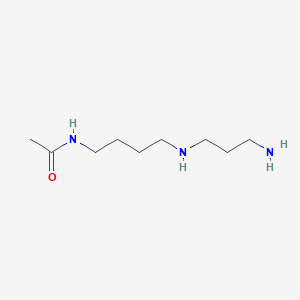
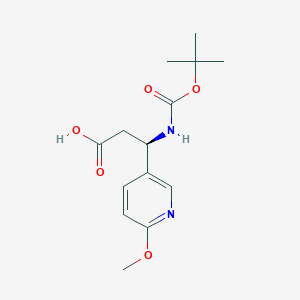
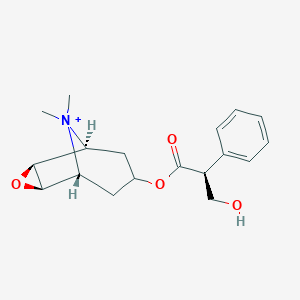
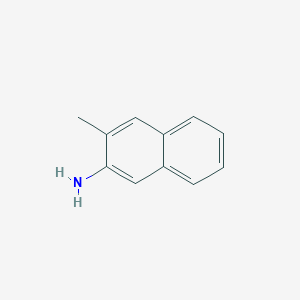
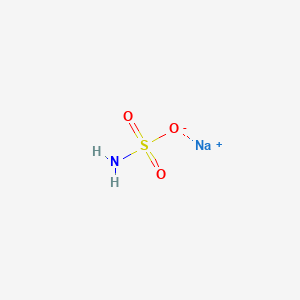
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
